molecular formula C13H21ClN2O B1356215 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride CAS No. 1158533-04-0

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Cat. No.: B1356215
CAS No.: 1158533-04-0
M. Wt: 256.77 g/mol
InChI Key: YNKINEKKLLCPCA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride is a functionalized piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged scaffold for the design of novel bioactive molecules. The 4-aminopiperidine core is a recognized structural motif in compounds that inhibit fungal ergosterol biosynthesis, targeting enzymes such as sterol C14-reductase and sterol C8-isomerase . This mechanism is crucial for developing new antifungal agents to address rising resistance in clinical pathogens like Aspergillus and Candida species . Furthermore, structurally related 1,4,4-trisubstituted piperidines have demonstrated promising antiviral activity against human coronaviruses, including SARS-CoV-2, by acting as non-covalent inhibitors of the virus's main protease (M pro ) . This highlights the potential of this chemical class in the development of broad-spectrum antiviral therapeutics. The piperidine ring system is also explored in cardiovascular research, particularly as a backbone for compounds targeting ion channels like Kv1.5, which is a potential strategy for managing atrial fibrillation . As a building block, this compound enables extensive structure-activity relationship (SAR) studies. Researchers can readily modify its structure, often via reductive amination or other synthetic routes, to optimize potency and selectivity . This product is provided for research purposes and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKINEKKLLCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 4-Aminopiperidine and Selective N-Alkylation

A key challenge is the selective alkylation of the secondary amine nitrogen without affecting the primary amine at the 4-position. A widely reported approach involves:

  • Primary amine protection : Using a protecting group such as benzophenone imine to mask the primary amine of 4-aminopiperidine. This is achieved by refluxing 4-aminopiperidine with benzophenone in toluene with a catalyst like boron trifluoride etherate or molecular sieves to remove water and drive the formation of the imine intermediate.

  • Alkylation of the free secondary amine : The protected intermediate is then reacted with 4-methoxybenzyl bromide under basic conditions (e.g., sodium hydride or n-butyllithium in tetrahydrofuran at 0 °C to room temperature) to alkylate the nitrogen selectively.

  • Deprotection : Acidic hydrolysis (e.g., 10% aqueous hydrochloric acid) removes the benzophenone protecting group, regenerating the primary amine at the 4-position.

  • Isolation : The product is extracted and purified, often by recrystallization from ethanol/heptane mixtures, and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is supported by a patent describing the preparation of similar compounds, where the difference in reactivity between primary and secondary amines is exploited for selective protection and alkylation.

Alternative Direct Reductive Amination

Another approach, common in medicinal chemistry, involves:

  • Reductive amination of 4-aminopiperidine or its N-Boc protected form with 4-methoxybenzaldehyde.

  • This method avoids the need for protecting group chemistry on the primary amine by using mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under controlled pH.

  • After reductive amination, the product is deprotected if necessary and converted to the hydrochloride salt.

This approach is often favored for its simplicity and scalability in drug discovery research.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Primary amine protection 4-Aminopiperidine + benzophenone, toluene, reflux, BF3·Et2O catalyst, molecular sieves 69-78 Reflux 8-10 h, water removal critical
N-Alkylation Protected intermediate + 4-methoxybenzyl bromide, NaH or n-BuLi, THF, 0 °C to RT, 3-5 h ~80 Alkylation under inert atmosphere
Deprotection 10% aqueous HCl, room temperature Quantitative Acidic hydrolysis to remove benzophenone group
Purification Ethanol/heptane recrystallization - High purity product obtained

Mechanistic Insights and Process Optimization

  • Selective Protection : The use of benzophenone to form an imine selectively protects the primary amine due to its higher nucleophilicity compared to the secondary amine, enabling selective alkylation.

  • Base Selection : Sodium hydride and n-butyllithium are effective bases for deprotonating the secondary amine nitrogen, facilitating nucleophilic substitution with the benzyl bromide.

  • Deprotection Conditions : Mild acidic conditions ensure removal of the protecting group without degrading the amine or the benzyl substituent.

  • Recycling of Protecting Group : The benzophenone released during deprotection can be recovered and reused, improving process sustainability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Protection & Alkylation 4-Aminopiperidine Benzophenone, 4-methoxybenzyl bromide, NaH/n-BuLi, HCl High selectivity, scalable, reusable protecting group Multi-step, requires strict anhydrous conditions
Reductive Amination 4-Aminopiperidine or N-Boc derivative 4-Methoxybenzaldehyde, NaBH(OAc)3 or NaCNBH3 Simpler, fewer steps, mild conditions Possible side reactions, may require purification

Research Findings and Industrial Relevance

  • The protection-alkylation-deprotection method has been demonstrated to be efficient with yields above 75%, suitable for industrial scale synthesis due to ease of purification and recycling of reagents.

  • Reductive amination methods are widely used in medicinal chemistry for rapid analog synthesis but may require optimization for large-scale production.

  • The hydrochloride salt form enhances the compound’s stability, solubility, and ease of handling, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Derivatization

The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride involves multi-step processes that allow for modifications to tailor its properties for specific applications. This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to form oxidized products.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution Reactions : Functional groups can be replaced by other groups using halogens, acids, or bases.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry

  • Building Block : Serves as a precursor in synthesizing more complex molecules.
  • Reagent : Utilized in various chemical reactions due to its functional groups.

Biology

  • Biological Studies : Investigated for effects on cellular processes and pathways.
  • Binding Affinity Studies : Preliminary findings suggest interactions with neurotransmitter receptors, indicating potential roles in modulating neurotransmission.

Medicine

  • Therapeutic Potential : Research is ongoing into its effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.

Industry

  • Pharmaceutical Development : Used as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight Purity Key Features
1-(4-Methoxybenzyl)piperidin-4-amine HCl 4-OCH₃ C₁₃H₂₁ClN₂O 256.77 95% Methoxy group (electron-donating)
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Cl C₁₂H₁₈Cl₂N₂ 261.19 N/A Chlorine (electron-withdrawing)
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 3-NO₂ C₁₂H₁₇Cl₂N₃O₂ 318.19 >95% Nitro group (strongly electron-withdrawing)
1-(2-Nitrophenyl)piperidin-4-amine HCl 2-NO₂ C₁₁H₁₆ClN₃O₂ 257.72 N/A Ortho-nitro substitution
1-(4-Methoxybenzyl)piperidin-4-one 4-OCH₃ (ketone) C₁₃H₁₇NO₂ 231.28 N/A Ketone at 4-position (non-amine)

Key Observations :

  • The methoxy group in the target compound enhances solubility compared to halogenated analogs (e.g., 4-chloro derivative) due to its polar nature .
  • The ketone analog (piperidin-4-one) lacks the amine group, rendering it unsuitable for applications requiring nucleophilic or hydrogen-bonding interactions .

SAR Insights :

  • Electron-donating groups (e.g., methoxy) may enhance binding to receptors requiring π-π stacking, while electron-withdrawing groups (e.g., Cl, NO₂) improve metabolic stability .

Biological Activity

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride, often abbreviated as MBMPA, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of MBMPA, including its mechanism of action, interactions with biological targets, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₁ClN₂O
  • Molecular Weight : Approximately 256.77 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and various organic solvents

The compound features a piperidine ring substituted with a 4-methoxybenzyl group, which is critical for its biological interactions.

The biological activity of MBMPA is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit binding affinity towards:

  • Dopamine receptors : Potential implications in neuropharmacology.
  • Serotonin receptors : Possible effects on mood and anxiety disorders.
  • Antiviral activity : Related to its structural analogs which have shown efficacy against viruses like influenza A and coronaviruses .

Antimicrobial Properties

MBMPA has been noted for its antimicrobial activity against various pathogens. Similar compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values indicating significant antibacterial activity . This suggests that MBMPA could potentially be explored as an antimicrobial agent.

Comparative Analysis with Related Compounds

The following table compares MBMPA with structurally related piperidine derivatives:

Compound NameMolecular FormulaUnique Features
1-(3-Methoxybenzyl)piperidin-4-amineC₁₃H₁₉N₂OMethoxy group on the third position
1-(4-Chlorobenzyl)piperidin-4-amineC₁₃H₁₈ClN₂Chlorine substitution affects receptor binding
N,N-Dimethylpiperidin-4-amineC₁₁H₁₅NDimethyl substitution enhances lipophilicity

The unique methoxy substitution pattern in MBMPA may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

While specific case studies on MBMPA are scarce, research findings on similar compounds provide insight into its potential applications:

  • Antiviral Studies : A study demonstrated that piperidine derivatives could inhibit viral replication by targeting specific viral proteins .
  • Antimicrobial Efficacy : Compounds with similar structures have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that MBMPA may possess similar properties .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • BOC Protection : Protect the primary amine group of 4-aminopiperidine using di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) to prevent undesired side reactions during alkylation .
  • Alkylation : React the BOC-protected intermediate with 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K2_2CO3_3) to introduce the 4-methoxybenzyl moiety .
  • Deprotection : Treat the alkylated product with HCl gas in methanol or a 10% HCl solution to remove the BOC group, yielding the hydrochloride salt .
  • Purification : Final purification via recrystallization or column chromatography ensures ≥95% purity (common yield: 87–98%) .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the methoxybenzyl group (δ 3.8 ppm for OCH3_3) and piperidine backbone (δ 2.5–3.5 ppm for N–CH2_2). FT-IR identifies N–H stretches (~3300 cm1^{-1}) and aromatic C–O bonds (~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (expected m/z: 256.77 for [C13_{13}H21_{21}N2_2O]+^+) .
  • X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) refines single-crystal data to determine bond lengths, angles, and hydrogen bonding patterns .

Q. What is the solubility profile of the compound, and how should it be handled in experimental settings?

  • Methodological Answer :
  • Solubility : Soluble in polar solvents (water: ~9 mg/mL; methanol, DMSO) but poorly in non-polar solvents (e.g., hexane). Adjust pH with dilute HCl/NaOH to enhance aqueous solubility .
  • Handling : Store at room temperature in airtight, light-protected containers. Use PPE (gloves, goggles) to avoid inhalation or skin contact, as hydrochloride salts may irritate mucous membranes .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis for chiral derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) during alkylation to control stereochemistry .

Q. What is the compound’s interaction with semicarbazide-sensitive amine oxidase (SSAO) and implications for leukocyte migration studies?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory activity via spectrophotometric methods using benzylamine as a substrate. Monitor hydrogen peroxide production (λ = 515 nm with 4-aminoantipyrine) .
  • Leukocyte Migration : Use transwell assays to evaluate the compound’s effect on SSAO-mediated leukocyte adhesion. IC50_{50} values can correlate with structural modifications (e.g., methoxy group position) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is stable at pH 3–5 but degrades at alkaline pH (>8) via hydrolysis of the methoxy group .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .

Q. What role does the compound play in multi-step synthesis of bioactive molecules (e.g., receptor antagonists)?

  • Methodological Answer :
  • Intermediate Utility : The primary amine reacts with electrophiles (e.g., aldehydes in reductive amination) to generate secondary amines. Example: Coupling with 2-pyridylcarboxaldehydes yields α2_2A/5-HT7_7 receptor antagonists .
  • Peptide Derivatization : Use EDC/HOAt coupling reagents to conjugate the amine to carboxyl-containing peptides for targeted drug delivery .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use C18 columns (ACN/water + 0.1% TFA) to resolve impurities like unreacted 4-methoxybenzyl halides or deaminated byproducts. HRMS confirms elemental composition .
  • Diazotization Assays : Detect aromatic amine impurities via coupling with H-acid or N-(1-naphthyl)ethylenediamine, measuring absorbance at 450–550 nm .

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